![molecular formula C16H22N2O2 B4117892 N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4117892.png)
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea
Overview
Description
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DMP 777, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition to its effects on COX-2 and NF-κB, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has also been found to modulate the activity of certain neurotransmitters and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 in lab experiments is its broad range of effects, which makes it a useful tool in a variety of research areas. Additionally, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been shown to have low toxicity and good bioavailability, which makes it a safe and effective compound to use in animal studies. However, one limitation of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 is its relatively high cost compared to other research compounds.
Future Directions
There are several future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777. One area of interest is the development of more potent and selective inhibitors of COX-2 and NF-κB, which could have important implications for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 and its effects on other signaling pathways and enzymes. Finally, more research is needed to investigate the potential therapeutic applications of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 in human diseases.
Scientific Research Applications
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurological disorders. In cancer research, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In studies of inflammation, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been found to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological research, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been investigated for its potential to protect neurons from damage and improve cognitive function.
properties
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(2-methoxy-5-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-6-16(7-2,8-3)18-15(19)17-13-11-12(4)9-10-14(13)20-5/h1,9-11H,7-8H2,2-5H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLVUNRJRWMPOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=C(C=CC(=C1)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylpent-1-yn-3-yl)-3-(2-methoxy-5-methylphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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